molecular formula C15H20O4 B3426146 Santonic acid CAS No. 510-35-0

Santonic acid

Cat. No. B3426146
CAS RN: 510-35-0
M. Wt: 264.32 g/mol
InChI Key: UNPYYTKZOHYHMZ-UHFFFAOYSA-N
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Description

Santonic acid is an organic compound that contains both carboxylic acid and ketone functionality . It has a molecular formula of C15H20O4 and a molar mass of 264.32 g/mol .


Synthesis Analysis

Santonic acid was synthesized from santonin through a process involving base-mediated hydrolysis of a lactone followed by a multistep rearrangement . This synthesis process was designed as a puzzle-solving exercise for advanced undergraduate organic chemistry courses .


Molecular Structure Analysis

The molecular structure of Santonic acid consists of a carboxylic acid and ketone functionality . The molecular formula is C15H20O4 , and the average mass is 264.317 Da .


Chemical Reactions Analysis

The chemical transformation of santonin into santonic acid involves the action of strong alkalis on santonin . This transformation process is part of a comprehensive laboratory experiment based on the chemical transformation of santonin .


Physical And Chemical Properties Analysis

Santonic acid has a density of 1.184 g/cm³ and a melting point of 173 °C . It is an organic compound containing both carboxylic acid and ketone functionality .

Relevant Papers Several papers have been published on Santonic acid. One paper describes a new comprehensive laboratory experiment based on the chemical transformation of santonin . Another paper discusses the stereochemistry of santonin and its derivatives . These papers provide valuable insights into the properties and applications of Santonic acid.

properties

IUPAC Name

2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPYYTKZOHYHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)C3(CCC2(C3CC1=O)C)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046871
Record name Santonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Santonic acid

CAS RN

34167-05-0, 510-35-0
Record name NSC138624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Santonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Santonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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